6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Description
6-Chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine (CAS: 1539296-66-6) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a chlorine atom at position 6 and a methyl group at position 1. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The chlorine atom enhances electrophilicity, while the methyl group modulates solubility and metabolic stability .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-6-4(2-9-11)8-3-5(7)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJOWUJZXXHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyrazine with methylhydrazine. The reaction sequence starts with a plug-flow metalation/formylation of readily available 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting unstable heteroaryl aldehyde intermediate as its bisulfite adduct .
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes have been developed. These processes are designed to be scalable and efficient, ensuring high yields and purity of the final product. The use of continuous flow reactors and optimized reaction conditions allows for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:
- Kinase Inhibition : This compound acts as a selective allosteric inhibitor of the SHP2 protein, which is involved in cancer progression. By binding to SHP2, it alters signaling pathways related to cell proliferation and survival, making it a candidate for targeted cancer therapies.
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial and antifungal properties against various pathogens, suggesting potential applications in treating infectious diseases .
- Regulation of Protein Kinases : The compound has been found to regulate serum and glucocorticoid-induced kinase (SGK) activity, which is relevant for inflammatory conditions and degenerative diseases.
Synthesis of Bioactive Molecules
The compound is utilized in developing novel bioactive molecules that modulate biological pathways. It serves as an intermediate for synthesizing more complex heterocyclic compounds that can exhibit enhanced pharmacological properties .
Material Science
Due to its structural versatility, this compound can be employed in the development of new materials and catalysts. Its unique properties allow for innovative applications in organic synthesis and materials engineering.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- In Vitro Antimicrobial Studies : A series of derivatives were synthesized and screened for antimicrobial activity against various pathogens. Results indicated significant antibacterial and antifungal effects, supporting its use in treating infectious diseases .
- Antitumor Activity Evaluation : The compound's derivatives were tested against human cancer cell lines (MCF-7, HCT-116, HepG-2). The results showed promising antitumor activity compared to established chemotherapeutic agents like Doxorubicin .
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, thereby modulating their activity. The pathways involved can include signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Structural and Electronic Properties
Aromaticity and Bond Localization
- Thieno[3,4-b]pyrazine: Exhibits a polyene-like ground state due to bond localization in the pyrazine ring. Aromaticity emerges in excited states, enhancing electron delocalization .
- Pyrido[3,4-b]pyrazine: Stronger electron-withdrawing ability than pyridine or quinoxaline due to additional nitrogen atoms, reducing band gaps in conjugated polymers (e.g., 0.40–0.53 eV in DTPBDT and TTPBDT polymers) .
- 6-Chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine : The chlorine atom increases electrophilicity, while the methyl group stabilizes the core against metabolic degradation, as seen in CETP inhibitors .
Electron Deficiency
Energetic Materials
- Furazano[3,4-b]pyrazine derivatives: Salts of compound 55 exhibit detonation pressures (32.8–36.8 GPa) comparable to RDX (34.0 GPa) but require careful handling due to sensitivity .
- Pyrazolo[3,4-b]pyrazines : Less explored for energetic applications but show promise in pharmaceuticals due to metabolic stability .
Pharmaceuticals
- CETP Inhibitors : Pyrazolo[3,4-b]pyrazine derivatives with methyl substituents (e.g., compound 14) demonstrate potent CETP inhibition but face challenges in chemical stability .
- Antimicrobial Activity: Chloropyrazine analogs, such as thieno[3,2-e]pyrazolo[3,4-b]pyrazines, show broad-spectrum antifungal and anti-inflammatory activities .
Materials Science
- Low-Bandgap Polymers: Pyrido[3,4-b]pyrazine-based polymers achieve near-infrared absorption (band gaps <1.0 eV), outperforming thieno[3,4-b]pyrazine derivatives in charge transport .
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazolo[3,4-b]pyrazine core, which contributes to its pharmacological properties. The presence of the chlorine atom at the 6-position and a methyl group at the 1-position enhances its binding affinity to biological targets.
1. Metabotropic Glutamate Receptor Modulation
One of the primary biological activities of this compound is its role as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluR5). This modulation is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.
- Efficacy in Preclinical Models : In a study involving nonhuman primates with l-DOPA-induced dyskinesia, the compound demonstrated significant efficacy in reducing motor impairments associated with Parkinson's disease. This suggests potential therapeutic applications in managing dyskinesia symptoms .
The mechanisms by which this compound exerts its effects primarily involve:
- Allosteric Modulation : By binding to mGluR5, this compound alters receptor conformation and function without directly blocking the receptor's active site. This can lead to downstream effects on neurotransmitter release and neuronal excitability.
- Induction of Apoptosis : Similar pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .
Case Study: Parkinson's Disease Model
A pivotal study assessed the efficacy of a related compound in a primate model for Parkinson's disease. The results indicated that mGluR5 NAMs could significantly alleviate motor symptoms induced by l-DOPA treatment, highlighting the potential for compounds like this compound in clinical settings .
Research Findings on Anticancer Activity
A review of pyrazole derivatives indicated substantial activity against various cancer cell lines. For instance:
- A549 Cell Line : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
These findings underscore the need for further investigation into the specific anticancer properties of this compound .
Q & A
Advanced Research Question
- Cross-Validation : Compare NMR/IR data with X-ray crystallography results (e.g., bond lengths and angles from single-crystal studies) .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify discrepancies caused by tautomerism or solvent effects .
- Isotopic Labeling : Employ deuterated analogs to clarify ambiguous proton signals in complex spectra .
How do chloro and methyl substituents influence structure-activity relationships (SAR)?
Advanced Research Question
- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, improving binding to kinase active sites .
- Steric Modulation : The methyl group at position 1 increases metabolic stability while maintaining planarity for π-π stacking in DNA intercalation .
- Comparative Studies : Analogs lacking chloro groups show reduced antimicrobial potency, highlighting its role in target interaction .
What strategies optimize reaction yields in pyrazolo[3,4-b]pyrazine synthesis?
Advanced Research Question
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
- Catalysis : Triethylamine or pyridine accelerates condensation reactions by scavenging acids .
- Purification : Reverse-phase chromatography (C18 column) effectively isolates polar derivatives .
How do physicochemical properties of this compound compare to similar heterocycles?
Advanced Research Question
- Solubility : The chloro group reduces water solubility compared to hydroxyl or amine-substituted analogs, requiring DMSO for biological assays .
- Thermal Stability : Pyrazine rings exhibit higher decomposition temperatures (>250°C) than pyridine-based systems, as confirmed by thermogravimetric analysis .
- LogP Values : Methyl and chloro substituents increase lipophilicity (calculated LogP ~2.5), enhancing membrane permeability .
What precautions are necessary for handling this compound in lab settings?
Advanced Research Question
- Storage : Protect from moisture and light by storing under nitrogen at –20°C .
- Decomposition Risks : Avoid strong acids/bases to prevent cleavage of the pyrazine ring, which may release toxic byproducts (e.g., chlorinated amines) .
- Waste Disposal : Neutralize reaction residues with dilute sodium bicarbonate before disposal to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
